(5-Bromo-6-methylpyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUESPVQDOIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568127 | |
| Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-11-1 | |
| Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 5 Bromo 6 Methylpyridin 2 Yl Methanol and Its Analogues
Direct Synthetic Strategies for (5-Bromo-6-methylpyridin-2-yl)methanol
Direct synthesis of this compound is less commonly documented in comparison to multi-step approaches. However, a primary direct route involves the reduction of a corresponding carboxylic acid or aldehyde. For instance, the reduction of 5-bromo-6-methylpicolinic acid or its ester derivative (methyl 5-bromo-6-methylpicolinate) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) would yield the target alcohol. This method is efficient, provided the precursor carboxylic acid is readily accessible.
Another potential direct strategy could be the controlled oxidation of 5-bromo-2,6-lutidine (5-bromo-2,6-dimethylpyridine). Selective oxidation of one methyl group to a hydroxymethyl group while leaving the other methyl group and the bromo substituent intact presents a significant regioselectivity challenge. Such a transformation would likely require specialized reagents or catalytic systems to achieve the desired outcome.
Functionalization Approaches via Pyridine (B92270) Ring Modifications
A common and versatile approach to synthesizing this compound involves the sequential functionalization of a simpler pyridine precursor. This allows for precise control over the introduction of each substituent.
Regioselective Bromination Techniques on Pyridine Precursors
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. For the synthesis of the target compound, bromination at the 5-position of a 6-methyl-2-substituted pyridine precursor is required. The starting material for this step is often (6-methylpyridin-2-yl)methanol. sigmaaldrich.com
The regioselectivity of electrophilic aromatic substitution on pyridine rings is heavily influenced by the directing effects of existing substituents and the reaction conditions. The nitrogen atom in the pyridine ring is deactivating, making the ring less reactive than benzene. For 6-methyl-2-pyridinemethanol, the methyl and hydroxymethyl groups are activating and ortho-, para-directing.
Common brominating agents used for such transformations include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and catalyst can be crucial for controlling the position of bromination. For example, using NBS in a solvent like acetonitrile (B52724) or dichloromethane (B109758) can favor bromination at the electron-rich positions. guidechem.comnih.gov The reaction may proceed via an electrophilic substitution mechanism, where the brominating agent attacks the pyridine ring, guided by the directing effects of the substituents.
| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield |
| 2-Amino-6-methylpyridine | NBS | Methanol (B129727) | Room Temp, 30 min | 2-Amino-5-bromo-6-methylpyridine | 82% guidechem.com |
| 2-Amino-6-methylpyridine | 1,3-Dibromo-5,5-dimethylhydantoin (B127087) | DCM | -5°C, 1 hr | 2-Amino-5-bromo-6-methylpyridine | High guidechem.com |
| 2-Amino-6-methylpyridine | Bromine / Acetic Acid | Acetic Acid | 10-15°C, 1 hr | 5-Bromo-6-methyl-2-aminopyridine | 90% guidechem.com |
This table presents data on the bromination of a precursor leading to a compound that can be further converted to the target molecule.
Methylation and Hydroxymethylation Protocols
Introducing the methyl and hydroxymethyl groups onto a pre-brominated pyridine ring is another viable strategy. For instance, starting with a di-substituted pyridine like 5-bromopyridine-2-carboxylic acid, the methyl group could be introduced through various C-H activation or cross-coupling methodologies, although this is often more complex than starting with a methylated precursor.
More commonly, a precursor already containing the methyl group is selected, and the hydroxymethyl group is introduced. This can be achieved by:
Reduction of a Carboxylic Acid/Ester: As mentioned previously, reducing a carboxyl group at the 2-position is a straightforward method.
Grignard Reaction: Conversion of a 2-halopyridine (e.g., 2,5-dibromo-6-methylpyridine) to a Grignard reagent followed by reaction with formaldehyde (B43269) would introduce the hydroxymethyl group.
Lithiation: Directed ortho-metalation of a suitable pyridine precursor followed by quenching with formaldehyde is another powerful technique for introducing the hydroxymethyl group with high regioselectivity.
Multi-Step Synthetic Sequences from Precursor Molecules
Multi-step syntheses provide a robust and often high-yielding pathway to complex substituted pyridines by building the molecule step-by-step from readily available starting materials.
Routes involving Aminopyridines, e.g., 5-Bromo-6-methylpyridin-2-amine
A well-established route starts with 2-amino-6-methylpyridine. This precursor can be efficiently brominated at the 5-position to yield 5-bromo-6-methylpyridin-2-amine. guidechem.com The synthesis of this key intermediate has been achieved using various brominating agents, including NBS in methanol or 1,3-dibromo-5,5-dimethylhydantoin in DCM, with high yields reported. guidechem.com
Once 5-bromo-6-methylpyridin-2-amine is obtained, the amino group can be converted to the desired hydroxymethyl group. This transformation typically proceeds via a diazotization reaction. The amino group is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in an acidic medium (e.g., H₂SO₄ or HBr) to form a diazonium salt. chemicalbook.com This unstable intermediate can then be hydrolyzed by heating in water to yield the corresponding pyridinol (5-bromo-6-methylpyridin-2-ol). Subsequent steps would be required to convert the hydroxyl group into a hydroxymethyl group, which complicates this route.
A more direct conversion from the diazonium salt to the hydroxymethyl group is challenging. A more common pathway involves converting the diazonium salt to a halide (e.g., via a Sandmeyer reaction), followed by nucleophilic substitution or metal-catalyzed coupling to introduce a carbon unit that can be converted to the alcohol.
Conversion from Pyridinecarboxylic Acid Derivatives
Perhaps the most practical and widely used synthetic route involves the reduction of a pyridinecarboxylic acid derivative. The synthesis starts with the appropriate carboxylic acid, 5-bromo-6-methylpyridine-2-carboxylic acid (also known as 5-bromo-6-methylpicolinic acid).
This precursor can be synthesized through various methods, such as the oxidation of the corresponding methyl group of 5-bromo-2,6-lutidine. Once the carboxylic acid is obtained, it can be reduced to the primary alcohol, this compound.
The reduction is typically carried out using powerful reducing agents that can reduce carboxylic acids.
Lithium Aluminum Hydride (LiAlH₄): This is a very effective reagent for this transformation, usually performed in an anhydrous ether solvent like THF or diethyl ether.
Borane (BH₃): Borane complexes, such as BH₃·THF, are also highly effective and can offer different selectivity profiles compared to LiAlH₄.
This route is often preferred due to the high efficiency and selectivity of the final reduction step and the relative accessibility of substituted picolinic acids.
| Reaction Step | Reagents | Conditions | Product |
| Bromination of 2-Amino-6-methylpyridine | NBS, Methanol | RT, 30 min | 5-Bromo-6-methylpyridin-2-amine guidechem.com |
| Diazotization of 5-Amino-2-methylpyridine | NaNO₂, HBr, Br₂ | -10 to 5°C | 5-Bromo-2-methylpyridine chemicalbook.comgoogle.com |
| Reduction of a Pyridinecarboxylic Acid | LiAlH₄ or BH₃·THF | Anhydrous Ether | This compound |
Strategies from Substituted Pyridinols
The synthesis of brominated pyridines such as this compound from substituted pyridinol (hydroxypyridine) precursors is a nuanced process. Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms, which influences their reactivity. Direct conversion of the hydroxyl group to a bromine atom is not a standard procedure. Instead, multi-step strategies are typically employed, often involving the transformation of the hydroxyl group into a more suitable functional group for subsequent bromination or displacement reactions.
One viable, though indirect, pathway involves the conversion of a hydroxypyridine to an aminopyridine. The resulting amino group can then be transformed into a bromine atom via a Sandmeyer-type reaction. The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the synthesis of aryl halides from aryl diazonium salts, which are generated in situ from primary aromatic amines. wikipedia.orglscollege.ac.inbyjus.com This process involves diazotization of the aminopyridine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with a copper(I) bromide salt (CuBr) to introduce the bromine atom. wikipedia.orgnih.gov For example, the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) is a well-established procedure involving diazotization in hydrobromic acid. orgsyn.orggoogle.com Similarly, 3-bromo-2-hydroxypyridine (B31989) can be synthesized from 2-amino-3-bromopyridine, showcasing the conversion of an amino group to a hydroxyl group, a reaction that can conceptually be reversed or adapted. chemicalbook.com
Alternatively, direct bromination of the pyridine ring of a hydroxypyridine is possible. The hydroxyl group is a strong activating group, which can facilitate electrophilic aromatic substitution. chempanda.com However, this approach can suffer from a lack of regioselectivity, potentially leading to a mixture of mono- and di-brominated products. chempanda.com Careful control of reaction conditions, such as temperature, solvent, and the choice of brominating agent (e.g., N-Bromosuccinimide or bromine), is crucial to achieve the desired substitution pattern.
Catalytic Methods in Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. For the synthesis of this compound and its analogues, transition-metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the late-stage functionalization and diversification of the pyridine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing complex organic molecules. The Suzuki-Miyaura coupling, in particular, is a robust and widely used reaction for the formation of C(sp²)–C(sp²) bonds. mdpi.com This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
The bromine atom in this compound serves as a synthetic handle, making the compound an excellent substrate for Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring, generating a diverse library of analogues. A study on the analogue 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates the efficacy of this approach. mdpi.com In this work, the bromopyridine was successfully coupled with various arylboronic acids to produce the corresponding 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The conditions for these reactions are typically mild and tolerant of various functional groups, including the hydroxymethyl group present in the target molecule.
| Parameter | Description |
|---|---|
| Substrate | 5-Bromo-2-methylpyridin-3-amine |
| Coupling Partner | Various arylboronic acids |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium phosphate (B84403) (K₃PO₄) |
| Solvent | 1,4-Dioxane and Water mixture |
| Temperature | 85–95 °C |
Other Metal-Catalyzed Transformations for Pyridine Derivatives
Beyond palladium, a variety of other transition metals are utilized to catalyze transformations on the pyridine ring, enabling the synthesis of diverse derivatives. These methods provide alternative or complementary strategies to palladium-catalyzed cross-coupling.
Copper-Catalyzed Reactions: Copper catalysts are often used for Ullmann-type coupling reactions to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions can be used to introduce a range of functional groups onto a bromopyridine core. Furthermore, copper catalysis is employed in cascade reactions for the one-pot synthesis of functionalized heterocyclic systems.
Iron-Catalyzed Reactions: Iron, being an abundant and low-cost metal, has gained attention as a catalyst for cross-coupling reactions. Iron-catalyzed cyclizations and coupling reactions provide sustainable alternatives for the synthesis of substituted pyridines and other nitrogen-containing heterocycles.
Rhodium and Ruthenium-Catalyzed Reactions: Rhodium and ruthenium catalysts are particularly effective in C-H activation and functionalization reactions. This powerful strategy allows for the direct introduction of new substituents onto the pyridine ring without the need for pre-functionalization (e.g., halogenation). This approach is highly atom-economical and can be used to install alkyl, aryl, or other groups at specific positions on the pyridine core, guided by directing groups or the inherent reactivity of the ring.
These catalytic methods collectively represent a powerful toolkit for the synthetic chemist, enabling the efficient and targeted synthesis of this compound and a vast array of its structurally diverse analogues.
Chemical Reactivity and Advanced Derivatization of 5 Bromo 6 Methylpyridin 2 Yl Methanol
Transformations at the Bromine Center
The bromine atom at the C5 position of the pyridine (B92270) ring is a key site for derivatization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
While aryl halides are generally resistant to classical nucleophilic substitution, the electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The reactivity of the C-Br bond in (5-Bromo-6-methylpyridin-2-yl)methanol allows for the displacement of the bromide ion by various nucleophiles, such as alkoxides, thiolates, and amines, typically under elevated temperatures or with the aid of a catalyst. The reaction is sensitive to the steric hindrance provided by the adjacent methyl group, which can influence the reaction rate and conditions required.
Carbon-Carbon Bond Formation via Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the bromo-substituent of this compound serves as an excellent handle for such transformations. researchgate.netpreprints.org These reactions offer a reliable and versatile route to biaryl compounds and other complex structures under relatively mild conditions. nih.govtcichemicals.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.comorganic-chemistry.org The Suzuki reaction is known for its tolerance of a wide variety of functional groups, making it highly suitable for the derivatization of this compound without requiring protection of the hydroxyl group. nih.gov
Stille Coupling: The Stille reaction couples the substrate with an organotin compound (organostannane) catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and the reaction conditions are generally neutral and mild, which preserves the integrity of the alcohol moiety. wikipedia.org
Sonogashira Coupling: To introduce acetylenic fragments, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgsoton.ac.uk This methodology has been successfully applied to synthesize various alkynyl-pyridines. soton.ac.ukrsc.org
| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl-Aryl, Aryl-Vinyl |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | None (or mild base) | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Aryl-Alkynyl |
Halogen-Metal Exchange Reactions
The bromine atom can be replaced by a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This transformation creates a highly reactive organometallic intermediate that can be trapped with various electrophiles. Treating this compound with a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 to -100 °C) results in the formation of a lithiated pyridine species. tcnj.edursc.org This intermediate can then react with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce a wide range of substituents at the C5 position. ias.ac.inresearchgate.net Alternatively, Grignard reagents can be formed using magnesium metal, offering a complementary approach for functionalization. nih.gov The presence of the acidic hydroxyl proton necessitates the use of excess organometallic reagent to achieve both deprotonation of the alcohol and the halogen-metal exchange. nih.gov
Reactions Involving the Hydroxyl Group
The primary alcohol functional group provides a secondary site for chemical modification, enabling the introduction of diverse functionalities through esterification, etherification, and oxidation.
Esterification and Etherification Reactions
The hydroxymethyl group of this compound readily undergoes standard alcohol derivatization reactions.
Esterification: Reaction with carboxylic acids (under acidic catalysis, e.g., Fischer esterification), acyl chlorides, or acid anhydrides yields the corresponding esters. These reactions are typically high-yielding and allow for the introduction of a vast array of carboxylate moieties.
Etherification: Conversion to ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This pathway allows for the attachment of various alkyl or aryl groups via an ether linkage.
Selective Oxidation and Reduction Pathways of the Alcohol Moiety
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) can selectively oxidize the primary alcohol to 5-bromo-6-methylpicolinaldehyde. Careful control of the reaction conditions is necessary to prevent over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will fully oxidize the alcohol to 5-bromo-6-methylpicolinic acid.
Conversion to Other Functional Groups (e.g., halides, amines)
The hydroxymethyl group at the C2 position of this compound is a primary alcohol, making it a key site for functional group interconversion. Standard organic transformations can be readily applied to convert this group into other valuable functionalities, notably halides and amines, which serve as precursors for further derivatization.
Conversion to Halides: The transformation of the primary alcohol to an alkyl halide is a fundamental and efficient process. Chlorination is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. These reactions proceed by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. For instance, reacting the parent alcohol with thionyl chloride in an inert solvent like dichloromethane (B109758) (DCM) yields 5-bromo-2-(chloromethyl)-6-methylpyridine. This chlorinated derivative is a highly reactive intermediate, primed for subsequent nucleophilic substitution reactions.
Conversion to Amines: The synthesis of the corresponding primary amine, (5-bromo-6-methylpyridin-2-yl)methanamine, is often accomplished via a two-step sequence starting from the alcohol. The first step is the conversion to the aforementioned 2-(chloromethyl) derivative. The resulting alkyl chloride is then subjected to nucleophilic substitution with an amine source. A common method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to yield the primary amine cleanly. Alternatively, direct amination with ammonia (B1221849) can be used, although this can sometimes lead to over-alkylation. A more controlled approach involves using sodium azide (B81097) to form an intermediate alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Table 1: Selected Functional Group Interconversions of the Hydroxymethyl Group
| Starting Material | Reagent(s) | Product | Functional Group Change |
| This compound | 1. Thionyl Chloride (SOCl₂) | 5-Bromo-2-(chloromethyl)-6-methylpyridine | Alcohol → Halide |
| This compound | 1. SOCl₂2. Sodium Azide (NaN₃)3. LiAlH₄ | (5-Bromo-6-methylpyridin-2-yl)methanamine | Alcohol → Amine |
| 5-Bromo-2-(chloromethyl)-6-methylpyridine | 1. Potassium Phthalimide2. Hydrazine | (5-Bromo-6-methylpyridin-2-yl)methanamine | Halide → Amine |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, allowing for a range of reactions that directly involve the heteroatom.
Coordination Chemistry Studies and Ligand Formation
Pyridine and its derivatives are classic ligands in coordination chemistry, readily coordinating to a wide variety of metal ions through the nitrogen lone pair. wikipedia.orgnih.govresearchgate.net this compound can act as a neutral, monodentate ligand, binding to a metal center. The presence of the hydroxymethyl group at the C2 position also introduces the possibility of bidentate coordination, where both the pyridine nitrogen and the oxygen of the alcohol group bind to the same metal center, forming a stable five-membered chelate ring. rsc.orgresearchgate.net This chelation enhances the stability of the resulting metal complex compared to simple monodentate pyridine ligands. Research on analogous 2-pyridinemethanol (B130429) ligands has shown their ability to form complexes with transition metals such as cobalt(II), nickel(II), zinc(II), and iron(II), creating discrete molecular complexes or extended coordination polymers. rsc.org
N-Alkylation and N-Oxidation Reactions
N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. This reaction converts the neutral pyridine into a positively charged ring system, which significantly alters the electronic properties of the molecule, making the ring more susceptible to nucleophilic attack. The resulting N-alkyl-5-bromo-6-methyl-2-(hydroxymethyl)pyridinium salt is more water-soluble and can be utilized in different applications where a cationic charge is desirable. google.comchemrxiv.org
N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netresearchgate.net The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. researchgate.net It increases the electron density at the C2 and C4 positions, facilitating electrophilic substitution at these sites. Conversely, it activates the C2 and C6 positions toward nucleophilic substitution. researchgate.net Pyridine N-oxides themselves are also valuable intermediates and ligands in their own right. chemrxiv.orgacs.orgacs.org
Pyridine Ring Functionalization and Derivatization
Beyond the substituents already present, the pyridine ring of this compound can be further functionalized, primarily by leveraging the reactivity of the bromo substituent.
Introduction of Additional Substituents on the Pyridine Ring
The bromine atom at the C5 position is a versatile handle for introducing a wide array of new substituents via transition-metal-catalyzed cross-coupling reactions. This approach allows for the modular construction of complex molecules with diverse functionalities.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C5 position with various aryl, heteroaryl, or vinyl boronic acids or esters. nih.gov It is a robust and widely used method for forming new carbon-carbon bonds, enabling the synthesis of biaryl structures. nih.govresearchgate.net
Sonogashira Coupling: This reaction, typically catalyzed by both palladium and copper, allows for the introduction of terminal alkynes at the C5 position. scirp.orgorganic-chemistry.org The resulting alkynyl-pyridines are valuable intermediates for creating more complex structures, including conjugated systems and other heterocycles. mdpi.comresearchgate.netnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction enables the substitution of the bromine atom with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orgacsgcipr.org This provides direct access to 5-amino- or 5-amido-pyridine derivatives. nih.govnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromo Position
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | New Bond Formed | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C(sp²)–C(sp²) | 5-Aryl-6-methyl-2-pyridinemethanol |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | C(sp²)–C(sp) | 5-Alkynyl-6-methyl-2-pyridinemethanol |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Biarylphosphine Ligand / Base | C(sp²)–N | 5-(Dialkylamino)-6-methyl-2-pyridinemethanol |
Formation of Polycyclic Pyridine Systems and Condensed Heterocycles
This compound can serve as a building block for the synthesis of fused heterocyclic systems. A common strategy involves a sequence of functional group manipulation followed by an intramolecular cyclization reaction.
A prominent example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.orgacs.org This typically requires a 2-aminopyridine (B139424) precursor. Therefore, the hydroxymethyl group of the title compound would first be converted to an amino group, as described in section 3.2.3, to yield 2-amino-5-bromo-6-methylpyridine. chemicalbook.comchemicalbook.com This intermediate can then undergo a condensation-cyclization reaction with an α-haloketone. acs.org The reaction proceeds via initial N-alkylation of the more nucleophilic endocyclic pyridine nitrogen, followed by an intramolecular nucleophilic attack of the exocyclic amino group on the ketone carbonyl, and subsequent dehydration to form the aromatic fused imidazole (B134444) ring. bio-conferences.org This synthetic route provides access to the 6-bromo-7-methylimidazo[1,2-a]pyridine (B47099) core, which can be further diversified using the bromo-substituent. organic-chemistry.orgrsc.orgorganic-chemistry.org
Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a compound like (5-Bromo-6-methylpyridin-2-yl)methanol, ¹H and ¹³C NMR are fundamental for structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignments
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the nitrogen atom in the pyridine ring. The coupling between adjacent protons would result in specific splitting patterns, aiding in the assignment of each signal to a specific proton in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Pyridine H-3 | 7.8 - 8.0 | d | ~8.0 |
| Pyridine H-4 | 7.4 - 7.6 | d | ~8.0 |
| -CH₂OH | 4.6 - 4.8 | s | - |
| -CH₃ | 2.5 - 2.7 | s | - |
| -OH | Variable | br s | - |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the bromine, methyl, and hydroxymethyl substituents, as well as the ring nitrogen. This technique is crucial for confirming the connectivity of the carbon framework.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 158 - 162 |
| Pyridine C-3 | 138 - 142 |
| Pyridine C-4 | 120 - 124 |
| Pyridine C-5 | 118 - 122 |
| Pyridine C-6 | 155 - 159 |
| -CH₂OH | 62 - 66 |
| -CH₃ | 22 - 26 |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₈BrNO), HRMS would be used to confirm its molecular weight with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule, again with the characteristic isotopic pattern of bromine. This technique confirms the molecular weight of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to probe the vibrational modes of a molecule. These methods are invaluable for identifying the functional groups present in a compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis.
For "this compound," the IR spectrum is expected to display several key absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group from the methanol (B129727) substituent will result in a broad absorption band in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibration. The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1000 cm⁻¹ range. libretexts.org
Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org The C=C and C=N stretching vibrations within the pyridine ring will produce characteristic absorptions in the 1600-1450 cm⁻¹ region. researchgate.net Additionally, C-H bending vibrations and vibrations associated with the C-Br bond will be present at lower frequencies.
Table 2: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (broad) | 3400 - 3200 |
| Pyridine Ring | =C-H Stretch | 3100 - 3000 |
| Methyl (-CH₃) | C-H Stretch | 2975 - 2860 |
| Pyridine Ring | C=C / C=N Stretch | 1600 - 1450 |
| Methanol (-CH₂OH) | C-O Stretch | 1050 - 1000 |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (usually from a laser) and provides information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.
For "this compound," Raman spectroscopy is particularly useful for identifying vibrations of the pyridine ring. The ring breathing mode, a symmetric vibration of the entire ring, typically gives a strong and sharp signal around 990-1030 cm⁻¹. researchgate.netacs.org Other vibrations, such as the C-H in-plane and out-of-plane bending, and the C-Br stretching vibration, are also Raman active and can provide further structural confirmation. cdnsciencepub.comaps.org The symmetric nature of the ring breathing vibration often makes it one of the most intense peaks in the Raman spectrum of pyridine derivatives.
Table 3: Predicted Raman Shifts
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Pyridine Ring C-H Stretch | 3100 - 3050 |
| Pyridine Ring Breathing | 990 - 1030 |
| Pyridine Ring Trigonal Bending | ~1030 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
The pyridine ring in "this compound" is a chromophore that gives rise to characteristic absorptions in the UV region. These absorptions are typically due to π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions. researchgate.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and occur at longer wavelengths. The presence of substituents on the pyridine ring, such as the bromo, methyl, and hydroxymethyl groups, can cause shifts in the absorption maxima (λ_max) and changes in their intensities.
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. The technique requires a single, high-quality crystal of the material. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in a predictable pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated.
For "this compound," an SCXRD analysis would unequivocally confirm the connectivity of the atoms, including the substitution pattern on the pyridine ring. It would provide precise measurements of all bond lengths and angles, as well as information about the conformation of the methanol substituent relative to the ring. While this technique is exceptionally powerful, its application is contingent upon the ability to grow suitable single crystals of the compound.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-6-methylpyridin-2-amine |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable in the analysis of pharmaceutical intermediates and active compounds, providing robust methods for separation, identification, and quantification. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the principal techniques employed to ensure its purity and determine its concentration in various samples. These methods offer high resolution and sensitivity, which are critical for quality control and research applications.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the quantitative analysis of non-volatile or thermally unstable compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique utilizes a non-polar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrophobicity of this compound, influenced by the brominated pyridine ring, dictates its retention on the non-polar column. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the elution time. sielc.comsielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the basic nitrogen of the pyridine ring. sielc.com
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations of this compound. The peak area from the chromatogram of an unknown sample is then compared against this curve to determine its concentration. Purity is assessed by detecting and quantifying any impurity peaks present in the chromatogram.
Illustrative RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B to 20% A / 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Hypothetical Quantitative Analysis Data:
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (mg/mL) | Purity (%) |
| Standard 1 | 8.52 | 510.4 | 0.100 | 99.9 |
| Standard 2 | 8.51 | 1025.1 | 0.200 | 99.9 |
| Test Sample | 8.53 | 768.2 | 0.151 | 99.5 |
| Impurity 1 | 6.24 | 3.8 | - | 0.4 |
| Impurity 2 | 9.87 | 1.0 | - | 0.1 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.
For the analysis of this compound, a UPLC method would offer a much faster analysis time without sacrificing resolution. sielc.com The principles of separation remain the same as in HPLC, with reversed-phase chromatography being the preferred mode. The shorter analysis times reduce solvent consumption and increase sample throughput, making UPLC a more efficient and environmentally friendly technique. The increased sensitivity is particularly advantageous for detecting trace-level impurities.
The transition from an HPLC to a UPLC method involves scaling the parameters appropriately. The flow rate is increased, and the gradient time is significantly shortened, taking full advantage of the efficiency of the smaller particle size column.
Illustrative UPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 10% A / 90% B over 3 min |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 270 nm |
Hypothetical Purity Assessment Data:
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| This compound | 1.88 | 1250.6 | 99.65 |
| Impurity 1 | 1.35 | 3.1 | 0.25 |
| Impurity 2 | 2.15 | 1.3 | 0.10 |
Applications As a Synthetic Building Block in Advanced Chemical Research
Precursor in Heterocyclic Compound Synthesis
The structural framework of (5-Bromo-6-methylpyridin-2-yl)methanol is particularly well-suited for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This class of compounds is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in molecules with a broad spectrum of biological activities. bio-conferences.org
The synthesis of imidazo[1,2-a]pyridines often begins with a 2-aminopyridine (B139424) derivative. acs.org this compound can be readily converted into the requisite 5-bromo-6-methylpyridin-2-amine, which then serves as the direct precursor for cyclization. The general strategy involves the condensation of the 2-aminopyridine with various reagents, such as α-haloketones, aldehydes, or nitroolefins, often facilitated by a catalyst. bio-conferences.orgacs.orgorganic-chemistry.orgorganic-chemistry.org
Key synthetic strategies include:
Condensation with α-Haloketones: A classic and effective method involves the reaction of the 2-aminopyridine with an α-bromo or α-chloro ketone. bio-conferences.orgacs.org The reaction proceeds via nucleophilic substitution by the pyridine (B92270) ring nitrogen onto the α-carbon of the ketone, followed by an intramolecular condensation to form the fused imidazole (B134444) ring.
Multicomponent Reactions (MCRs): Three-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide an efficient route to 3-substituted imidazo[1,2-a]pyridines by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot. acs.org Iodine has been used as an effective and inexpensive catalyst for similar three-component condensations at room temperature. rsc.org
Copper-Catalyzed Synthesis: Efficient one-pot procedures have been developed using copper catalysts to synthesize imidazo[1,2-a]pyridines from aminopyridines and reagents like nitroolefins, using air as a green oxidant. organic-chemistry.org
The substituents on the initial pyridine ring, such as the bromo and methyl groups from this compound, are carried through into the final heterocyclic product, providing points for further diversification.
Table 1: Selected Synthetic Routes to Imidazo[1,2-a]pyridine (B132010) Scaffolds
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |
| 2-Aminopyridine, α-Haloketone | Base (e.g., K₂CO₃) or Catalyst-free | Condensation/Cyclization | bio-conferences.orgacs.org |
| 2-Aminopyridine, Aldehyde, Isocyanide | Metal catalyst or Iodine | Groebke–Blackburn–Bienaymé (MCR) | acs.orgrsc.org |
| 2-Aminopyridine, Nitroolefin | CuBr, Air (oxidant) | Copper-Catalyzed Cyclization | organic-chemistry.org |
| 2-Aminopyridine, Acetophenone | CuI, Air (oxidant) | Aerobic Oxidative C-N Coupling | organic-chemistry.org |
Scaffold for Complex Molecular Architectures and Polyfunctionalized Molecules
The true utility of this compound lies in its capacity to act as a central scaffold upon which complex molecules can be built. The distinct reactivity of its three functional groups allows for selective and sequential modifications, a cornerstone of multi-step synthesis. libretexts.org This controlled functionalization is crucial for building polyfunctionalized molecules where precise arrangement of different chemical motifs is required.
The reactivity at each site can be exploited as follows:
The Bromo Group: The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds. For example, Suzuki coupling with arylboronic acids can introduce diverse aromatic or heteroaromatic rings, while Buchwald-Hartwig amination can install various amine functionalities. mdpi.comresearchgate.net This site is often addressed to expand the core structure of the molecule.
The Hydroxymethyl Group: The primary alcohol at the 2-position is a versatile functional group. It can be oxidized to an aldehyde or a carboxylic acid, opening pathways to a vast range of subsequent reactions like imine formation, Wittig reactions, reductive amination, or amide coupling. Alternatively, it can be converted into an ether, an ester, or a leaving group for nucleophilic substitution reactions.
The Methyl Group: While generally less reactive, the methyl group at the 6-position can be functionalized under more forcing conditions, for instance, through free-radical halogenation, providing another potential site for modification.
The orthogonality of these functional groups allows chemists to design synthetic routes where one part of the molecule is modified while the others remain intact, leading to the efficient construction of complex molecular architectures. libretexts.org
Table 2: Orthogonal Reactivity of Functional Groups on this compound
| Functional Group | Position | Common Transformations | Potential Products |
| Bromo | C5 | Suzuki, Stille, Negishi, Buchwald-Hartwig Coupling | Bi-aryl compounds, Aryl-amines |
| Hydroxymethyl | C2 | Oxidation (PCC, Dess-Martin), Esterification, Etherification | Aldehydes, Carboxylic acids, Esters, Ethers |
| Methyl | C6 | Radical Halogenation | Halomethyl derivatives |
| Pyridine Nitrogen | N1 | N-Alkylation, Coordination to Metals | Pyridinium (B92312) salts, Metal complexes |
Role in the Design and Synthesis of Ligands for Catalysis and Coordination Chemistry
Pyridine and its derivatives are fundamental components in coordination chemistry, acting as effective ligands for a wide variety of transition metals. alfachemic.comnih.gov The Lewis basic nitrogen atom of the pyridine ring readily coordinates to metal centers, and by incorporating other donor atoms into the structure, multidentate ligands can be created. This compound is an excellent starting material for such ligands, where its functional groups can be elaborated into additional coordinating sites.
For instance, the hydroxymethyl group can be converted into a phosphinomethyl, aminomethyl, or thioether moiety. The resulting structure, combined with the pyridine nitrogen, forms a bidentate "pincer" or chelating ligand that can bind to a metal center. researchgate.netmdpi.com The formation of a stable chelate ring often enhances the stability and catalytic activity of the resulting metal complex. unimi.it
Furthermore, the bromine atom can be utilized to synthesize more complex ligand systems. For example, a palladium-catalyzed coupling reaction could be used to link two (6-methylpyridin-2-yl)methanol units, creating a bipyridine-based ligand. mdpi.com The steric and electronic properties of these ligands can be fine-tuned by the presence of the methyl group, which can influence the catalytic activity, selectivity, and stability of the final complex in reactions such as hydrogenations, hydroformylations, or cross-coupling reactions. alfachemic.comnih.govacs.org
Intermediate in the Exploration of Novel Chemical Entities and Chemical Libraries
In modern drug discovery, the synthesis and screening of large numbers of diverse compounds, known as chemical libraries, is a key strategy for identifying new therapeutic agents. nih.gov this compound is an ideal starting scaffold for combinatorial chemistry due to its multiple points of diversification.
The general approach involves using the core scaffold and reacting it in parallel with large sets of different building blocks. nih.gov For example:
Diversification at the Bromo Position: A Suzuki coupling reaction can be performed in a 96-well plate format, reacting the parent molecule with 96 different boronic acids to create a library of 96 unique bi-aryl compounds. mdpi.com
Diversification at the Hydroxymethyl Position: The resulting library of 96 compounds can then be reacted with a set of, for example, 20 different carboxylic acids in an esterification reaction, expanding the library to 1920 distinct molecules.
This method allows for the rapid exploration of the chemical space around the pyridine scaffold. The resulting libraries of novel chemical entities can be screened in high-throughput assays to identify "hits"—compounds with desirable biological activity. nih.gov The structure-activity relationship (SAR) data from these screens can then guide the synthesis of more focused, second-generation libraries to optimize the initial hits into potent and selective lead compounds. Pyridine derivatives are frequently found in patent literature for novel kinase inhibitors and other potential drugs, highlighting the importance of such scaffolds in medicinal chemistry. medchemica.com
Development of Functional Materials with Pyridine Moieties
Pyridine-containing polymers are of significant interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. dntb.gov.uarsc.org The pyridine ring imparts desirable properties to materials, including thermal stability, specific electronic characteristics (as an electron-deficient ring), and the ability to participate in intermolecular interactions. globethesis.comrsc.org
This compound can serve as a monomer precursor for the synthesis of functional polymers. The bromine atom is suitable for use in polycondensation reactions, such as Suzuki or Stille coupling polymerization, to create conjugated polymers with a pyridine unit in the main chain. The hydroxymethyl group can also be used as a reactive site for creating polyesters or polyethers.
The incorporation of this specific substituted pyridine unit can influence the final properties of the polymer. For example, it can affect the polymer's solubility, morphology, and charge-transporting capabilities, which are critical for the performance of electronic devices. rsc.orgglobethesis.com By designing and synthesizing polymers derived from this compound, researchers can develop new materials for a range of high-tech applications, including sensors, charge-transporting layers in OLEDs, and components for photovoltaic cells. mdpi.comuky.edu
Current Research Trends and Future Perspectives for 5 Bromo 6 Methylpyridin 2 Yl Methanol
Innovations in Green Chemistry Approaches for its Synthesis
High-Throughput Synthesis and Screening Applications for Derivatives
The use of (5-Bromo-6-methylpyridin-2-yl)methanol as a scaffold in high-throughput synthesis and screening campaigns is not well-documented. High-throughput techniques are crucial in modern drug discovery and materials science for rapidly generating and testing large libraries of related compounds. Although the structure of this compound, with its reactive handles, makes it a potential candidate for such libraries, there are no specific reports of its use in this context.
Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity
Detailed computational studies focused on predicting the synthesis pathways, reactivity, and physicochemical properties of this compound are not present in the current body of scientific literature. While computational chemistry is a powerful tool for understanding molecular behavior and guiding experimental work, its application to this specific compound has not been published. Such studies could provide valuable insights into its electronic structure, reaction mechanisms, and potential interactions with biological targets.
Exploration of New Derivatization Pathways and Functionalization Strategies
While this compound is inherently a building block for creating more complex molecules, specific and novel derivatization pathways and functionalization strategies originating from this compound are not extensively reported. The bromine atom and the methanol (B129727) group are clear points for chemical modification, such as through cross-coupling reactions or esterification, but innovative or recently developed methodologies specifically applied to this molecule are not detailed in research articles.
Role in Emerging Areas of Chemical Science (e.g., supramolecular chemistry, dynamic covalent chemistry)
The potential role of this compound in emerging fields like supramolecular chemistry or dynamic covalent chemistry has not been explored in published research. The structural motifs within the molecule could potentially be utilized in the design of self-assembling systems or dynamic chemical networks. However, there is no current evidence to suggest that it is being actively investigated for these purposes.
Q & A
Q. Advanced
- Directing Group Utilization : The bromine atom at position 5 directs electrophilic substitution to position 4. Use this to install additional groups (e.g., nitro, amino) via SNAr reactions .
- Protection/Deprotection : Protect the hydroxyl group with TBSCl before functionalizing the pyridine ring to prevent oxidation .
- Metal-Mediated Coupling : Employ Pd-catalyzed cross-coupling (e.g., Heck or Buchwald-Hartwig) for C–N or C–C bond formation at the brominated position .
How is this compound applied in drug discovery, and what bioactivity assays are relevant?
Q. Advanced
- Building Block for Pharmacophores : The bromine and hydroxyl groups enable derivatization into kinase inhibitors or antimicrobial agents. For example, analog synthesis via substitution of bromine with heterocycles (e.g., imidazole) .
- Bioactivity Screening :
What are the stability considerations for long-term storage of this compound?
Q. Basic
- Storage Conditions : Store at 2–8°C in amber vials under inert gas (Ar) to prevent oxidation of the hydroxyl group .
- Decomposition Signs : Monitor for color change (yellowing indicates degradation) and confirm stability via periodic HPLC analysis .
How can computational methods guide the design of derivatives with improved properties?
Q. Advanced
- DFT Calculations : Predict electronic effects of substituents on reactivity (e.g., Hammett σ values for bromine and methyl groups) .
- Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthetic targets .
- ADMET Prediction : Use tools like SwissADME to forecast solubility, metabolic stability, and toxicity early in design .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Exothermic Reactions : For bromination, implement gradual reagent addition and cooling to control heat release .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve yield .
- Byproduct Management : Optimize workup protocols (e.g., aqueous washes) to remove unreacted NBS or metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
